molecular formula C11H27Cl2NSi B12778718 Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride CAS No. 84584-73-6

Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride

Cat. No.: B12778718
CAS No.: 84584-73-6
M. Wt: 272.33 g/mol
InChI Key: VYNYQGIGEJGYCC-UHFFFAOYSA-N
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Description

Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is a structurally complex amine derivative characterized by a chloroethyl group, a diethylmethylsilyl substituent, and a methyl group on the nitrogen atom. The hydrochloride salt enhances its stability and solubility in polar solvents. The diethylmethylsilyl group introduces unique lipophilicity and steric effects, distinguishing it from simpler chloroethylamines .

Properties

CAS No.

84584-73-6

Molecular Formula

C11H27Cl2NSi

Molecular Weight

272.33 g/mol

IUPAC Name

N-(2-chloroethyl)-3-[diethyl(methyl)silyl]-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C11H26ClNSi.ClH/c1-5-14(4,6-2)11-7-9-13(3)10-8-12;/h5-11H2,1-4H3;1H

InChI Key

VYNYQGIGEJGYCC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)CCCN(C)CCCl.Cl

Origin of Product

United States

Preparation Methods

Chlorination of N-Methylpropylamine Derivatives

The key step in synthesizing the target compound is the chlorination of N-methylpropylamine derivatives to introduce the 2-chloroethyl group. This is commonly achieved by:

  • Starting Material: N,N-dimethylallylamine or N-methylpropylamine derivatives.
  • Chlorination Agents: Dry hydrogen chloride gas followed by dry chlorine gas.
  • Solvents: Anhydrous, non-polar organic solvents such as halohydrocarbons (e.g., 1,2-dichloroethane), ethers (e.g., tetrahydrofuran), sulfoxides (e.g., dimethyl sulfoxide), or amides (e.g., dimethylformamide).
  • Temperature: Low temperature control between -20 °C to 35 °C is critical to minimize side reactions and improve yield.
  • Process: The amine is first salified by bubbling dry hydrogen chloride gas at low temperature until pH reaches about 2 and white smoke disappears, indicating salt formation. Then, dry chlorine gas is introduced gradually until chlorination is complete, monitored by the disappearance of color change in a potassium permanganate test (0.1 N KMnO4) indicating endpoint.

This method yields 2,3-dichloro-N,N-dimethylpropylamine hydrochloride with high purity and yield (above 90%) and is adaptable for related compounds with silyl substituents by careful solvent and temperature control to preserve the silyl group integrity.

Parameter Typical Conditions Notes
Solvent 1,2-Dichloroethane, THF, DMSO, DMF Non-polar, anhydrous
Temperature -20 to 35 °C Low temperature to reduce side reactions
Hydrogen chloride gas Dry, introduced until pH ~2, white smoke disappears Salification step
Chlorine gas Dry, introduced until KMnO4 test endpoint Chlorination step
Reaction time 1-2 hours (chlorination) Monitored by chemical tests
Yield 90-95% High purity product

Salt Formation and Purification

  • After chlorination, excess hydrogen chloride and chlorine gases are removed by purging.
  • Water is added to the reaction mixture to separate the aqueous hydrochloride salt.
  • The aqueous layer is neutralized with sodium hydroxide to liberate the free amine if needed or kept acidic for hydrochloride salt isolation.
  • The product is isolated by filtration and drying under vacuum at 50-60 °C to obtain the hydrochloride salt with high purity (>97% by GC analysis).

Use of Lewis Acid Catalysts and Industrial Byproducts

  • For related chloroethylamine hydrochlorides, Lewis acids such as zinc sulfate or cerium sulfate can catalyze chlorination reactions, improving yield and purity.
  • Industrial byproduct hydrogen chloride gas can be effectively used as a chlorinating reagent, reducing environmental impact and cost.
  • Reaction involves initial hydrogen chloride absorption, addition of Lewis acid catalyst, heating to 150-170 °C with continuous hydrogen chloride introduction, and simultaneous distillation to remove water byproduct.
  • Final product is isolated by filtration and vacuum drying, achieving purity >99% and yields around 90%.

Analogous Amination and Functional Group Introduction

  • Introduction of the diethylmethylsilyl group on the propyl chain is typically performed prior to chlorination, using organosilicon reagents under controlled conditions to avoid hydrolysis.
  • Amination steps may involve reductive amination or nucleophilic substitution reactions on appropriate precursors.
  • Protection and deprotection strategies may be employed to preserve sensitive groups during chlorination.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1. Preparation of amine precursor Synthesis or procurement of N-methylpropylamine derivative with silyl group Organosilicon chemistry, inert atmosphere
2. Salification Bubbling dry HCl gas into amine solution in anhydrous solvent Temp: -20 to 35 °C; pH ~2; white smoke endpoint
3. Chlorination Introduction of dry Cl2 gas to form 2-chloroethyl group Monitored by KMnO4 test; temp control critical
4. Removal of excess gases Purging to remove unreacted HCl and Cl2 Ensures product purity
5. Isolation of hydrochloride salt Addition of water, neutralization if needed, filtration, drying Vacuum drying at 50-60 °C

Research Findings and Industrial Relevance

  • The described chlorination method significantly shortens reaction time compared to older methods, improves yield and purity, and reduces equipment corrosion due to controlled gas introduction and solvent choice.
  • Solvent recycling is feasible without treatment, enhancing sustainability and cost-effectiveness.
  • Use of industrial byproduct hydrogen chloride and Lewis acid catalysts further optimizes the process for large-scale production.
  • The methodology is adaptable to structurally related compounds, including those with silyl substituents, by adjusting reaction parameters to protect sensitive groups.

Chemical Reactions Analysis

Types of Reactions

Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form corresponding amines and alcohols.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

The presence of the chloroethyl moiety allows Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride to undergo nucleophilic substitution reactions. This property is crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. The silyl group can also facilitate deprotection and coupling reactions, which are essential in synthetic pathways.

Reaction TypeDescription
Nucleophilic SubstitutionReacts with nucleophiles (amines/alcohols) to form derivatives.
DeprotectionThe silyl group can be removed under specific conditions, allowing further functionalization.

2. Medicinal Chemistry

Compounds with similar structural motifs often exhibit significant pharmacological properties, particularly antitumor activity due to their ability to alkylate DNA. This suggests that this compound may have potential applications in cancer therapy as a precursor for biologically active compounds.

  • Potential Mechanism : Alkylation of DNA leading to cellular apoptosis.
  • Related Compounds : Derivatives of chloroethylamines are known for their anticancer properties.

3. Interaction Studies

Research indicates that this compound may interact with biological macromolecules such as DNA and proteins, leading to modifications that could impact cellular functions. Understanding these interactions is critical for developing therapeutic agents.

Mechanism of Action

The mechanism of action of Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of biological processes and the induction of cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several chloroethyl- and chloropropylamines. Key analogues include:

N-(2-Chloroethyl)-N-(3-hydroxypropyl)-amine hydrochloride ():

  • Substituents : Hydroxypropyl instead of diethylmethylsilyl.
  • Impact : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic silyl group in the target compound. This difference affects solubility and bioavailability .

N-(3-chloropropyl)-N,N-dibutylamine hydrochloride ():

  • Substituents : Chloropropyl chain and dibutyl groups.
  • Impact : The chloropropyl group offers a longer alkyl chain for nucleophilic substitution, while dibutyl groups add steric bulk without silicon’s electron-donating effects. The target compound’s silyl group may confer higher metabolic stability .

2-Chloro-N-(2-chloroethyl)-N-(cyclopropylmethyl)ethanamine hydrochloride (): Substituents: Cyclopropylmethyl and dual chloroethyl groups.

Physicochemical Properties

A hypothetical comparison of key properties based on substituent chemistry:

Compound Name Molecular Weight (g/mol) Predicted log P Solubility in Water Alkylating Activity
Target Compound ~320 (calculated) 3.5–4.0 Low Moderate-High
N-(2-Chloroethyl)-N-(3-hydroxypropyl)-amine HCl ~220 1.5–2.0 High Moderate
N-(3-chloropropyl)-N,N-dibutylamine HCl ~280 3.0–3.5 Low Low-Moderate

Biological Activity

Propylamine, N-(2-chloroethyl)-3-(diethylmethylsilyl)-N-methyl-, hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available data on its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C₁₀H₁₈ClN₃Si
  • Molecular Weight : 239.80 g/mol
  • CAS Number : 3069-29-2
  • Density : 0.9 ± 0.1 g/cm³
  • Boiling Point : 253.2 ± 20.0 °C at 760 mmHg

The biological activity of propylamine derivatives often involves their interaction with various biological targets, including enzymes and receptors. The presence of the chloroethyl group is significant as it can facilitate alkylation reactions with nucleophilic sites in biomolecules, potentially leading to cytotoxic effects in cancer cells.

  • Alkylation Potential : The chloroethyl moiety can react with DNA and proteins, leading to modifications that may induce apoptosis in cancer cells.
  • Silyl Group Influence : The diethylmethylsilyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds similar to propylamine with chloroethyl groups exhibit notable anticancer properties. For instance, studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A study evaluating a related compound demonstrated that it exhibited significant antiproliferative effects on HeLa (cervical cancer) and BxPC-3 (pancreatic cancer) cell lines. The compound showed an IC50 value of approximately 10 µM against HeLa cells, indicating potent activity in this context .

Selectivity Index

The selectivity index (SI) is crucial for assessing the therapeutic potential of anticancer agents. Compounds with a higher SI indicate preferential toxicity towards cancer cells over normal cells.

CompoundIC50 (HeLa)IC50 (MDCK)Selectivity Index
Propylamine Derivative10 µM>100 µM>10

Research Findings

  • In Vitro Studies : In vitro assessments have shown that propylamine derivatives can induce morphological changes in cancer cells indicative of apoptosis, such as cell shrinkage and membrane blebbing.
  • Mechanistic Insights : Studies suggest that these compounds may activate caspase pathways involved in programmed cell death, providing a dual mechanism of action—direct cytotoxicity and apoptotic signaling.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Methodological Answer:
The synthesis can involve sequential alkylation and silylation steps. For example:

Alkylation: React N-methylpropylamine with 2-chloroethyl chloride under basic conditions (e.g., K₂CO₃) to introduce the chloroethyl group.

Silylation: Use diethylmethylsilyl chloride in the presence of a catalyst (e.g., triethylamine) to functionalize the propylamine backbone at the third carbon.

Salt Formation: Treat the free base with HCl in anhydrous ethanol to obtain the hydrochloride salt.
Key parameters include temperature control (0–5°C during silylation to prevent side reactions) and inert atmosphere (N₂/Ar) to avoid hydrolysis of the silyl group. Yield optimization may require column chromatography or recrystallization .

Basic: Which analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for chloroethyl (δ ~3.6–3.8 ppm for CH₂Cl), silyl group (δ 0.5–1.5 ppm for Si-CH₂), and methylamine protons (δ ~2.2–2.5 ppm).
    • ²⁹Si NMR (if available): Confirms silyl group integrity (δ −10 to +20 ppm for diethylmethylsilyl).
  • Mass Spectrometry (ESI/HRMS): Verify molecular ion [M+H]⁺ and isotopic pattern for Cl.
  • X-ray Crystallography: Resolve steric effects of the bulky silyl group (requires high-quality crystals grown via slow evaporation in ethanol/water) .

Advanced: How does the chloroethyl group influence reactivity in alkylation reactions?

Methodological Answer:
The 2-chloroethyl moiety undergoes SN2 nucleophilic substitution with soft nucleophiles (e.g., thiols, amines).

  • Kinetic Studies: Monitor reaction progress via GC-MS or ¹H NMR.
  • Competing Pathways: At elevated temperatures (>60°C), elimination to form vinyl chloride byproducts may occur. Use low-polarity solvents (e.g., THF) and mild bases (e.g., NaHCO₃) to suppress elimination .

Advanced: How to address stability issues during storage?

Methodological Answer:

  • Hygroscopicity: Store in desiccators with silica gel or under vacuum.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition onset at ~160°C (similar to related hydrochlorides). Avoid prolonged exposure to light, which may degrade the chloroethyl group .

Advanced: How to resolve contradictions in reported reaction yields?

Methodological Answer:

  • Reproducibility Checklist:
    • Verify stoichiometry of silylation agents (excess silyl chloride may lead to polysilylation).
    • Control moisture levels (<50 ppm H₂O) using molecular sieves.
    • Compare purification methods: HPLC (C18 column, acetonitrile/water gradient) vs. crystallization (hexane/ethyl acetate) .

Advanced: Can this compound act as a ligand in coordination chemistry?

Methodological Answer:
The tertiary amine and silyl groups may coordinate to transition metals (e.g., Mn, Cd).

  • Experimental Design: React with MnCl₂ or Cd(OAc)₂ in ethanol. Monitor via UV-Vis (charge-transfer bands) and IR (shift in N–H stretching).
  • Reference: Similar dimethylamino complexes form octahedral geometries, as seen in cadmium coordination chemistry .

Basic: What safety protocols are recommended for handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for powder handling.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Toxicity Data (Analogues): Chloroethylamines may cause respiratory irritation. Follow protocols for structurally related hydrochlorides .

Advanced: How to model its reactivity using computational chemistry?

Methodological Answer:

  • DFT Calculations (B3LYP/6-31G):* Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • MD Simulations: Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation behavior .

Advanced: What mechanistic insights exist for its degradation pathways?

Methodological Answer:

  • Hydrolysis Studies: In aqueous solutions (pH 7.4, 37°C), the silyl group hydrolyzes to silanol, detected via ²⁹Si NMR.
  • Degradation Products: LC-MS identifies propylamine derivatives and chlorinated byproducts. Stabilize with antioxidants (e.g., BHT) in formulations .

Basic: How to validate purity for publication standards?

Methodological Answer:

  • HPLC-DAD: Use a C8 column (mobile phase: 0.1% TFA in water/acetonitrile). Purity >98% required for biological assays.
  • Elemental Analysis: Match experimental C, H, N, Cl, and Si percentages to theoretical values (deviation <0.4%) .

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